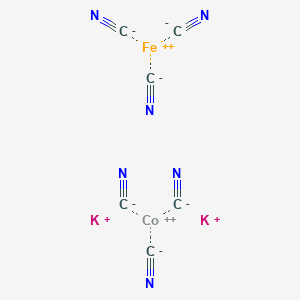
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is a deuterated derivative of ethyl piperidine-4-carboxylate Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate typically involves the deuteration of ethyl piperidine-4-carboxylate. This can be achieved through several methods:
Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Exchange Reactions: Utilizing deuterated solvents like deuterium oxide (D₂O) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents such as lithium aluminum deuteride (LiAlD₄) in reduction reactions to introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the kinetic isotope effect, which can influence enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in improving the metabolic stability and pharmacokinetics of pharmaceutical compounds.
Industry: Utilized in the development of deuterated materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is primarily influenced by the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, particularly those involving bond cleavage and formation. This can lead to changes in the compound’s interaction with molecular targets and pathways, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: The non-deuterated analog of the compound.
Deuterated piperidine derivatives: Other piperidine compounds with varying degrees of deuteration.
Uniqueness
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is unique due to its high level of deuterium incorporation, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in research applications where isotopic effects are of interest.
Properties
IUPAC Name |
ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3/i3D2,4D2,5D,6D2,7D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPPJYDHHAEEK-BTTGHUEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)OCC)([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

